molecular formula C21H28O4S2 B3053808 1,1'-(Methanediyldisulfonyl)bis(4-tert-butylbenzene) CAS No. 56255-65-3

1,1'-(Methanediyldisulfonyl)bis(4-tert-butylbenzene)

Cat. No.: B3053808
CAS No.: 56255-65-3
M. Wt: 408.6 g/mol
InChI Key: SWOGZDBSWSFUIE-UHFFFAOYSA-N
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Description

1,1’-(Methanediyldisulfonyl)bis(4-tert-butylbenzene) is a chemical compound with the molecular formula C21H28O4S2 It is characterized by the presence of two tert-butylbenzene groups connected by a methanediyldisulfonyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Methanediyldisulfonyl)bis(4-tert-butylbenzene) typically involves the reaction of 4-tert-butylbenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 1,1’-(Methanediyldisulfonyl)bis(4-tert-butylbenzene) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Methanediyldisulfonyl)bis(4-tert-butylbenzene) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may require catalysts such as palladium or nickel, along with suitable ligands.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

1,1’-(Methanediyldisulfonyl)bis(4-tert-butylbenzene) has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1’-(Methanediyldisulfonyl)bis(4-tert-butylbenzene) involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Methanediyldisulfonyl)bis(4-methylbenzene): Similar structure but with methyl groups instead of tert-butyl groups.

    1,1’-(Methanediyldisulfonyl)bis(4-ethylbenzene): Similar structure but with ethyl groups instead of tert-butyl groups.

    1,1’-(Methanediyldisulfonyl)bis(4-isopropylbenzene): Similar structure but with isopropyl groups instead of tert-butyl groups.

Uniqueness

1,1’-(Methanediyldisulfonyl)bis(4-tert-butylbenzene) is unique due to the presence of tert-butyl groups, which provide greater steric hindrance compared to methyl, ethyl, or isopropyl groups. This can result in different reactivity and binding properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-tert-butyl-4-[(4-tert-butylphenyl)sulfonylmethylsulfonyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4S2/c1-20(2,3)16-7-11-18(12-8-16)26(22,23)15-27(24,25)19-13-9-17(10-14-19)21(4,5)6/h7-14H,15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOGZDBSWSFUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298361
Record name 1,1'-(methanediyldisulfonyl)bis(4-tert-butylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56255-65-3
Record name NSC122670
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122670
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(methanediyldisulfonyl)bis(4-tert-butylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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